5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide
Overview
Description
Synthesis Analysis
The synthesis of related sulphonamide compounds involves intricate chemical processes, including nitration, condensation, and substitution reactions. For instance, the nitration of 1-alkyloxy-2-(p-toluenesulphonyl)methylaminobenzenes leads to the formation of nitrobenzenes, indicating a method of introducing nitro groups into similar sulphonamide structures (Bosma & Verkade, 2010). Additionally, the preparation of α-aminophosphonic acids through reactions involving amines, aldehydes, and phosphites provides a foundation for synthesizing complex sulphonamides with specific functional groups (Djenane et al., 2019).
Molecular Structure Analysis
Crystal structure studies of p-substitutedbenzenesulphonamides reveal the impact of ring substitution on molecular configuration, demonstrating that electron-withdrawing groups influence bond lengths and angles, which is crucial for understanding the structural dynamics of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide (Gowda et al., 2003).
Chemical Reactions and Properties
Sulphonamide derivatives exhibit a range of chemical behaviors, including reactivity towards electrophiles and nucleophiles, which is essential for the functionalization and modification of the sulphonamide core. Research into derivatives of 2-mercaptobenzenesulphonamide, for example, provides insights into the synthesis of compounds with potential cardiovascular effects, indicating the versatility of sulphonamide chemistry in medicinal applications (Brzozowski et al., 1995).
Physical Properties Analysis
The physical properties of sulphonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on the synthesis of highly soluble polyamides derived from specific diamines show the importance of molecular design in achieving desired physical characteristics, which is relevant for the development of sulphonamide-based materials with specific applications (Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties of sulphonamides, including their reactivity and interaction with other molecules, are central to their functionality in various chemical and pharmacological contexts. The synthesis and evaluation of phenylsulphonylaminoalkanamides and N-aryl p-toluenesulphonamides highlight the diverse chemical behaviors of sulphonamides, from their role in corrosion inhibition to their potential as antibacterial agents (Izuchi et al., 2019).
Scientific Research Applications
Metabolic Studies
- Metabolism in Humans and Animals : Amosulalol hydrochloride, a derivative of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide, shows varied metabolism in humans and animals. In humans, about 30.1% of the dose is excreted unchanged, and its major metabolite involves a 5-hydroxy metabolite. Animal metabolism exhibits different pathways, with significant differences in rats, dogs, and monkeys (Kamimura, Sasaki, & Kawamura, 1985).
Synthetic Applications
- Antiepileptic Agent Synthesis : Sulphonation of derivatives related to 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide has led to the development of compounds with antiepileptic properties. Compounds synthesized showed varying degrees of activity, with some demonstrating superior efficacy to standard drugs like phenytoin sodium (Warokar et al., 2012).
Mechanism of Action in Pharmaceuticals
- Cytotoxicity and Mechanism of Action : Sulphimidazole, which incorporates a p-aminobenzenesulphonamide radical related to 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide, exhibits a spectrum of activity against various microorganisms. Its action is synergistically enhanced with trimethoprim, and its cytotoxicity in vitro for Vero cells is relatively low, either alone or in association with trimethoprim (Castelli et al., 2000).
Applications in Medicinal Chemistry
- Synthesis of Medicinally Relevant Compounds : New medicinally important phenylsulphonyl aminoalkanamides and N-aryl p-toluene sulphonamides have been synthesized. These compounds demonstrate the potential for diverse medicinal applications, showcasing the versatility of derivatives of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide (Izuchi et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMFSSGOARPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885942 | |
Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |
CAS RN |
51123-09-2 | |
Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51123-09-2 | |
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Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |
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